4-Amino-4'-chlorodiphenylamine-2-sulfonic acid
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Overview
Description
4-Amino-4’-chlorodiphenylamine-2-sulfonic acid is an organic compound with the molecular formula C12H11ClN2O3S and a molecular weight of 298.74534 g/mol. This compound is known for its unique structure, which includes an amino group, a chloro-substituted phenyl ring, and a sulfonic acid group. It is primarily used in various chemical and industrial applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of 4-Amino-4’-chlorodiphenylamine-2-sulfonic acid typically involves the following steps:
Nitration: The starting material, 4-chlorodiphenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid to introduce the sulfonic acid group.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-4’-chlorodiphenylamine-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Amino-4’-chlorodiphenylamine-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-4’-chlorodiphenylamine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
4-Amino-4’-chlorodiphenylamine-2-sulfonic acid can be compared with other similar compounds, such as:
4-Amino-4’-chlorodiphenylamine: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
4-Amino-4’-bromodiphenylamine-2-sulfonic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
The uniqueness of 4-Amino-4’-chlorodiphenylamine-2-sulfonic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClN2O3S |
---|---|
Molecular Weight |
298.75 g/mol |
IUPAC Name |
5-amino-2-(4-chloroanilino)benzenesulfonic acid |
InChI |
InChI=1S/C12H11ClN2O3S/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18/h1-7,15H,14H2,(H,16,17,18) |
InChI Key |
NAQNRFQILKDCBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O)Cl |
Origin of Product |
United States |
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